6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
CAS No.: 852048-05-6
Cat. No.: VC7544104
Molecular Formula: C23H21N5O4S
Molecular Weight: 463.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852048-05-6 |
|---|---|
| Molecular Formula | C23H21N5O4S |
| Molecular Weight | 463.51 |
| IUPAC Name | 6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C23H21N5O4S/c1-14-4-3-5-17(10-14)28-20(11-16-12-21(30)25-22(31)24-16)26-27-23(28)33-13-19(29)15-6-8-18(32-2)9-7-15/h3-10,12H,11,13H2,1-2H3,(H2,24,25,30,31) |
| Standard InChI Key | PPVNXBYWTDBFLY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)OC)CC4=CC(=O)NC(=O)N4 |
Introduction
6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a complex organic molecule characterized by its unique structural features, combining pyrimidine and triazole rings with various functional groups. This compound exhibits significant potential in medicinal chemistry due to its biological activities, which are influenced by the presence of methoxyphenyl and sulfenyl linkages.
Synthesis Steps
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Starting Materials: Commercially available or derived from simpler organic compounds.
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Reaction Conditions: Temperature, solvent, and reaction time are crucial for maximizing product formation.
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Purification Techniques: High-performance liquid chromatography (HPLC) and recrystallization.
Biological Activities and Potential Applications
Preliminary studies suggest that 6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione exhibits potential antimicrobial and anticancer properties. The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various signaling pathways.
Potential Applications
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Antimicrobial Activity: Preliminary studies indicate effectiveness against certain microorganisms.
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Anticancer Activity: Research suggests potential in inhibiting cancer cell growth.
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Pharmaceutical Applications: Further studies are needed to elucidate its therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with 6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione, yet each has distinct properties:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-{[4-ethyl-5-[2-(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide | Contains thiazole moiety | Antimicrobial |
| 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide | Features a pyridine ring | Anticonvulsant |
| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | Includes a pyrrolidine ring | Anticonvulsant |
Research Findings and Future Directions
Experimental studies are necessary to elucidate the exact mechanism of action of 6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione. These investigations aim to assess its binding affinities and mechanisms of action against specific enzymes or receptors, which is critical for evaluating its therapeutic potential.
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